6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of a methyl group and a methylsulfanyl group adds to its distinct chemical properties. Compounds in this family have shown significant potential in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium salt, which then reacts with dicyanomethylide to form the triazine ring.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediates that eventually lead to the desired compound.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The reaction is carried out in a controlled environment to ensure safety and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the triazine ring to a more reduced form, such as a dihydrotriazine.
Substitution: The compound can undergo substitution reactions, where the methyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is a key structural motif in several antiviral and anticancer drugs.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which are involved in cell signaling pathways.
Pathways Involved: The compound affects pathways such as the EGFR and VEGFR pathways, which are involved in cell proliferation and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the methyl and methylsulfanyl groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides: Derivatives with nucleoside groups attached.
Uniqueness
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the methyl and methylsulfanyl groups, which enhance its chemical reactivity and biological activity. These groups allow for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
CAS No. |
1233179-40-2 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-methyl-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H9N3S/c1-6-3-7-4-9-8(12-2)10-11(7)5-6/h3-5H,1-2H3 |
InChI Key |
BKOIFMBIFAQWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C=NC(=N2)SC |
Origin of Product |
United States |
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